5-cyclopropyl-N-[4-(1-ethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide
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Overview
Description
5-CYCLOPROPYL-N~3~-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the class of pyrazole derivatives, which are widely studied for their potential therapeutic applications, including antileishmanial and antimalarial activities .
Preparation Methods
The synthesis of 5-CYCLOPROPYL-N~3~-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps, starting with the preparation of the pyrazole and thiazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The synthetic route typically involves:
Preparation of Pyrazole Intermediate: This step involves the reaction of hydrazine with an appropriate β-diketone under acidic conditions.
Preparation of Thiazole Intermediate: This step involves the cyclization of a thioamide with a haloketone.
Coupling Reaction: The pyrazole and thiazole intermediates are coupled using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
5-CYCLOPROPYL-N~3~-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens can be replaced by nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-CYCLOPROPYL-N~3~-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems.
Medicine: The compound is being investigated for its potential therapeutic applications in treating neglected tropical diseases.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-CYCLOPROPYL-N~3~-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting key enzymes and proteins involved in the survival and replication of pathogens such as Leishmania and Plasmodium. Molecular docking studies have shown that the compound binds to the active sites of these enzymes, disrupting their function and leading to the death of the pathogens .
Comparison with Similar Compounds
5-CYCLOPROPYL-N~3~-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carboxamide: Known for its anti-inflammatory properties.
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxamide: Studied for its analgesic and antipyretic activities.
1-(4-Chlorophenyl)-3-(2-pyridyl)-1H-pyrazole-4-carboxamide: Investigated for its anticancer potential.
The uniqueness of 5-CYCLOPROPYL-N~3~-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE lies in its dual activity against both Leishmania and Plasmodium species, making it a promising candidate for the treatment of multiple neglected tropical diseases .
Properties
Molecular Formula |
C15H16N6OS |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
5-cyclopropyl-N-[4-(1-ethylpyrazol-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H16N6OS/c1-2-21-7-10(6-16-21)13-8-23-15(17-13)18-14(22)12-5-11(19-20-12)9-3-4-9/h5-9H,2-4H2,1H3,(H,19,20)(H,17,18,22) |
InChI Key |
MFQARGAPLRDLHN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=CSC(=N2)NC(=O)C3=NNC(=C3)C4CC4 |
Origin of Product |
United States |
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